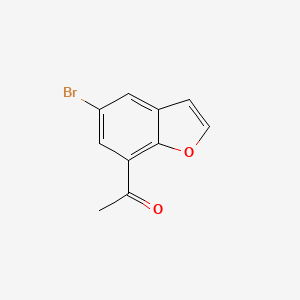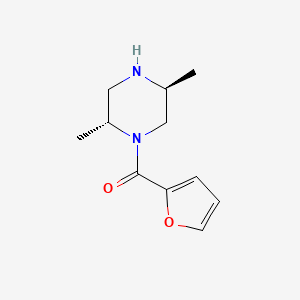
Alectinib intermediate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alectinib intermediate is a crucial compound in the synthesis of Alectinib, a second-generation anaplastic lymphoma kinase inhibitor. Alectinib is primarily used in the treatment of non-small cell lung cancer that expresses the anaplastic lymphoma kinase-EML4 fusion protein, which promotes the proliferation of cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Alectinib intermediate involves several steps:
Borating Reaction: 6-bromo-7-methoxy-3,4-dihydro-2-naphthalenone is reacted with n-butyl lithium and an organic boron reagent to form 7-methoxy-3,4-dihydro-2-naphthalenone-6-boric acid.
Catalytic Coupling: The boric acid derivative is then coupled with bromoethane.
Hydrolysis: The resulting compound undergoes hydrolysis in hydrobromic acid aqueous solution.
Trifluoromethanesulfonic Acid Esterification: The hydrolyzed product is esterified with trifluoromethanesulfonic anhydride.
Substitution Reaction: The esterified product is reacted with 4-(4-piperidyl)morpholine.
Dimethylation: Finally, the compound undergoes dimethylation with iodomethane to yield the this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective and environmentally friendly, making it suitable for industrial applications .
Analyse Des Réactions Chimiques
Alectinib intermediate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the intermediate.
Substitution: The intermediate undergoes substitution reactions, particularly with nucleophiles, to form various products.
Common reagents used in these reactions include n-butyl lithium, hydrobromic acid, trifluoromethanesulfonic anhydride, and iodomethane . The major products formed from these reactions are derivatives of the original intermediate, which can be further processed to synthesize Alectinib .
Applications De Recherche Scientifique
Alectinib intermediate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of Alectinib and other related compounds.
Biology: The intermediate is studied for its potential biological activities and interactions with various biomolecules.
Industry: The compound is used in the pharmaceutical industry for the large-scale production of Alectinib.
Mécanisme D'action
Alectinib intermediate itself does not have a direct mechanism of action, but it is a precursor to Alectinib. Alectinib selectively inhibits the activity of anaplastic lymphoma kinase tyrosine kinase. This inhibition prevents the phosphorylation and subsequent activation of downstream signaling proteins such as STAT3 and AKT, leading to reduced tumor cell viability .
Comparaison Avec Des Composés Similaires
Alectinib intermediate can be compared with intermediates of other anaplastic lymphoma kinase inhibitors such as Crizotinib, Ceritinib, and Brigatinib. While all these intermediates are used in the synthesis of their respective drugs, this compound is unique due to its specific synthetic route and the resulting high selectivity and potency of Alectinib .
Similar Compounds
Crizotinib Intermediate: Used in the synthesis of Crizotinib, a first-generation anaplastic lymphoma kinase inhibitor.
Ceritinib Intermediate: Used in the synthesis of Ceritinib, another second-generation anaplastic lymphoma kinase inhibitor.
Brigatinib Intermediate: Used in the synthesis of Brigatinib, a third-generation anaplastic lymphoma kinase inhibitor
Propriétés
Formule moléculaire |
C34H44N4O3 |
|---|---|
Poids moléculaire |
556.7 g/mol |
Nom IUPAC |
tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate |
InChI |
InChI=1S/C34H44N4O3/c1-7-24-9-10-25(21-29(24)38-14-12-26(13-15-38)37-16-18-40-19-17-37)34(5,6)31-30(32(39)41-33(2,3)4)27-11-8-23(22-35)20-28(27)36-31/h8-11,20-21,26,36H,7,12-19H2,1-6H3 |
Clé InChI |
ULNYFVQKXJYKEQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)C(C)(C)C2=C(C3=C(N2)C=C(C=C3)C#N)C(=O)OC(C)(C)C)N4CCC(CC4)N5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12867409.png)

![9-(Benzo[d][1,3]dioxol-5-yl)-4-((7-hydroxy-4-(hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-yl)oxy)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B12867422.png)


![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12867429.png)


![(4-chloro-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12867444.png)

![(4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B12867456.png)

![2-Aminobenzo[d]oxazole-7-sulfonamide](/img/structure/B12867466.png)

